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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazin-2-one

Cat. No.: B1524218 Get Quote

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one

Executive Summary: This document provides a comprehensive technical overview of 1-(4-
aminophenyl)piperazin-2-one, a heterocyclic compound featuring a core piperazin-2-one

structure linked to an aniline moiety. The piperazine scaffold is a well-established "privileged

structure" in medicinal chemistry, frequently incorporated into drugs to modulate

physicochemical properties and confer biological activity.[1] This guide details the compound's

nomenclature, physicochemical properties, a proposed synthetic pathway, and expected

analytical characteristics. Furthermore, it explores the broader biological significance of the

piperazine and piperazin-2-one scaffolds, highlighting potential applications for this molecule in

drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Compound Identification
IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound

is 1-(4-aminophenyl)piperazin-2-one.

Chemical Identifiers
CAS Number: 1022128-82-0[2]

Molecular Formula: C₁₀H₁₃N₃O[2]
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Molecular Weight: 191.23 g/mol [2]

PubChem CID: 53406175[3]

Physicochemical Properties
Property Value Source

Molecular Formula C₁₀H₁₃N₃O [2]

Molecular Weight 191.23 g/mol [2]

Appearance
Expected to be a solid at room

temperature
General

Solubility

Expected to have some

solubility in polar organic

solvents like DMSO and

Methanol

General

Synthesis and Purification
The synthesis of 1-(4-aminophenyl)piperazin-2-one is not widely documented in commercial

literature, suggesting it is primarily a research chemical or building block. However, a plausible

and efficient synthetic route can be designed based on established methodologies for creating

the piperazin-2-one ring system.[4] The core strategy involves the cyclization of a substituted

ethylenediamine precursor.

Retrosynthetic Analysis & Rationale
The primary disconnection for retrosynthesis is at the amide bond within the piperazinone ring.

This leads back to an N-acylated ethylenediamine derivative. A more practical approach

involves a direct cyclization reaction between a suitable N-aryl-ethylenediamine and a two-

carbon electrophile, such as an α-haloacetyl halide. The aniline's primary amine is significantly

less nucleophilic than the secondary amine of the ethylenediamine chain, allowing for selective

reactions. However, to prevent side reactions and ensure regioselectivity, protection of the

aniline's amino group (e.g., as an acetamide) is a prudent strategy. The protected amine can be

deprotected in the final step to yield the target compound.
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Proposed Synthetic Protocol
This protocol outlines a three-step synthesis starting from N-(4-

acetylaminophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-acetylaminophenyl)ethylenediamine

To a solution of 4-fluoro-nitrobenzene (1.0 eq) in a suitable solvent like DMSO, add N-Boc-

ethylenediamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine

(DIPEA) (1.5 eq).

Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC)

until the starting material is consumed. This step involves a nucleophilic aromatic substitution

(SₙAr) reaction.

Cool the reaction, perform an aqueous workup, and extract the product with a solvent like

ethyl acetate. Purify by column chromatography.

Reduce the nitro group of the resulting compound to an amine using a standard method,

such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride.

Protect the newly formed aniline by reacting it with acetic anhydride to form the acetamide.

Finally, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in

dichloromethane (DCM) to yield the free diamine.

Step 2: Cyclization to form 1-(4-acetylaminophenyl)piperazin-2-one

Dissolve the N-(4-acetylaminophenyl)ethylenediamine (1.0 eq) and a non-nucleophilic base

like triethylamine (2.5 eq) in a chlorinated solvent such as DCM or chloroform.

Cool the mixture to 0 °C in an ice bath.

Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise to the cooled

mixture. The slow addition is critical to control the exothermic reaction and favor

intramolecular cyclization over polymerization.
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After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours. Monitor progress by TLC.

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to isolate the protected

piperazinone.

Step 3: Deprotection to 1-(4-aminophenyl)piperazin-2-one

Dissolve the purified 1-(4-acetylaminophenyl)piperazin-2-one in a mixture of methanol and

aqueous hydrochloric acid (e.g., 6M HCl).

Heat the mixture to reflux (approximately 60-70 °C) for 4-6 hours, monitoring the hydrolysis

of the acetyl group by TLC.

Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium

bicarbonate solution) until the pH is approximately 8-9.

Extract the final product with a suitable organic solvent, such as ethyl acetate or DCM.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo

to yield the final product, 1-(4-aminophenyl)piperazin-2-one.

Synthetic Workflow Diagram
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Step 1: Precursor Synthesis

Step 2: Cyclization

Step 3: Deprotection

4-Fluoro-nitrobenzene +
N-Boc-ethylenediamine

SₙAr Reaction

Nitro Reduction (e.g., H₂/Pd-C)

Amine Protection (Ac₂O)

Boc Deprotection (TFA)

N-(4-acetylaminophenyl)ethylenediamine

Intramolecular Cyclization

Chloroacetyl Chloride 1-(4-acetylaminophenyl)piperazin-2-one

Acid Hydrolysis (HCl)

1-(4-aminophenyl)piperazin-2-one
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Therapeutic Areas

{Piperazine Scaffold |  Privileged Structure in Drug Discovery}

Anticancer
(e.g., Kinase Inhibition)

Antiviral
(e.g., HIV)

Antihistamine
(e.g., Cetirizine)

Antipsychotic
(e.g., Olanzapine)

Antimicrobial
(e.g., Ciprofloxacin)

Anti-inflammatory

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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